3,3'-Dimethyl-1-(4-(2,4-dichlorophenyl)-2-thiazolyl)-1'-pheny-5-hydroxy[4,5']-bipyrazol
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Description
3,3'-Dimethyl-1-(4-(2,4-dichlorophenyl)-2-thiazolyl)-1'-pheny-5-hydroxy[4,5']-bipyrazol is a useful research compound. Its molecular formula is C23H17Cl2N5OS and its molecular weight is 482.38. The purity is usually 95%.
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Biological Activity
3,3'-Dimethyl-1-(4-(2,4-dichlorophenyl)-2-thiazolyl)-1'-pheny-5-hydroxy[4,5']-bipyrazol is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- Bipyrazole core : A key feature that may contribute to its biological activity.
- Thiazole and dichlorophenyl groups : These substitutions are known to enhance pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- DNA Interaction : Studies suggest that the compound can bind to DNA, potentially affecting replication and transcription processes.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, mitigating oxidative stress in cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli, it was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
A series of experiments were conducted on human cancer cell lines (e.g., MDA-MB-231) where the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer therapeutic.
Research Findings
Recent studies have focused on:
- Molecular Docking Studies : These studies have shown that the compound has a favorable binding affinity for target proteins involved in cancer progression and inflammation.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to controls.
Properties
IUPAC Name |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N5OS/c1-13-10-20(29(27-13)16-6-4-3-5-7-16)21-14(2)28-30(22(21)31)23-26-19(12-32-23)17-9-8-15(24)11-18(17)25/h3-12,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEMHAJGTJFVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.